molecular formula C22H33N3O3 B14789671 benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate

benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate

Cat. No.: B14789671
M. Wt: 387.5 g/mol
InChI Key: VWCAYWFJICFXTB-UHFFFAOYSA-N
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Description

Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a cyclohexyl ring, and a cyclopropylcarbamate moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. Common reagents used in these reactions include benzyl chloride, cyclohexylamine, and cyclopropyl isocyanate. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, aminated, or alkylated products.

Scientific Research Applications

Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H33N3O3

Molecular Weight

387.5 g/mol

IUPAC Name

benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C22H33N3O3/c1-15(2)20(23)21(26)24-17-8-10-18(11-9-17)25(19-12-13-19)22(27)28-14-16-6-4-3-5-7-16/h3-7,15,17-20H,8-14,23H2,1-2H3,(H,24,26)

InChI Key

VWCAYWFJICFXTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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